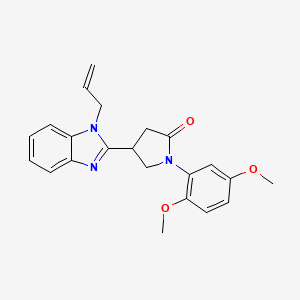

![molecular formula C19H11FN4OS2 B2368403 N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049364-95-5](/img/structure/B2368403.png)

N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a complex organic compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that have been used in medicinal chemistry, drug design, and advanced materials due to their structural complexities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

The synthesis of such compounds involves a highly efficient unprecedented catalyst-free microwave-assisted procedure . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex, involving various steps and different types of reactions. For instance, a metal-free regioselective C–H selenylation of substituted benzo imidazo thiazole derivatives was devised to synthesize structurally orchestrated selenoethers with good to excellent yields .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimycobacterial Activity

Research highlights the potential of imidazo[2,1-b]-thiazole and benzo[d]-imidazo[2,1-b]-thiazole carboxamide derivatives, including N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide, in acting as antimycobacterial agents. These compounds have shown significant activity against Mycobacterium tuberculosis with selective inhibition over non-tuberculous mycobacteria, indicating their potential as specific antimycobacterial drugs. Molecular docking studies further elucidate the binding pattern and stability of the protein-ligand complex against target enzymes of M. tuberculosis, providing insights into the drug's mechanism of action (Chitti et al., 2022).

Anticancer Properties

Several studies have investigated the anticancer properties of imidazo[2,1-b]thiazole derivatives. These compounds have been designed and synthesized with varying substituents, demonstrating cytotoxic activity against a range of cancer cell lines, including colon cancer, melanoma, leukemia, and breast cancer cells. The mechanism of cytotoxicity, in some cases, involves the induction of apoptosis without cell cycle arrest, suggesting their potential as chemotherapeutic agents. Some derivatives have shown promising inhibitory effects against specific cancer targets, such as V600EBRAF in melanoma, highlighting their potential for targeted cancer therapy (Abdel‐Maksoud et al., 2019), (Karki et al., 2011), (Ding et al., 2012).

Antimicrobial and Antioxidant Properties

Imidazo[2,1-b]thiazole derivatives have been synthesized and characterized for their antimicrobial activities against a variety of pathogens, including bacteria and fungi. Some compounds have shown promising activities against specific microbial strains, indicating their potential as antimicrobial agents. Additionally, these compounds have been evaluated for their antioxidant properties, showing potential as antioxidant agents due to their inhibitory effects in various assays (Shankerrao et al., 2017), (Nikhila et al., 2020).

Fluorescent Sensing

Research has also explored the use of benzo[d]imidazo[2,1-b]thiazole-based compounds as fluorescent sensors. Specifically, these compounds have been synthesized and evaluated as chemosensors for metal ion detection, such as Zn2+ ions. These sensors exhibit selective fluorescence enhancement upon binding with specific ions, providing a basis for real-time monitoring in various environments (Moradi et al., 2020).

Inflammatory and Analgesic Activities

Imidazo[2,1-b]thiazole derivatives have been investigated for their potential anti-inflammatory and analgesic activities. Some newly synthesized compounds have shown significant activity in reducing inflammation and pain, indicating their potential for development into anti-inflammatory and analgesic drugs (Can et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole-related drugs have motivated organic chemists to synthesize a great number of novel chemotherapeutic agents .

Mechanism of Action

Target of Action

Similar compounds have been found to targetPantothenate synthetase of Mycobacterium tuberculosis .

Mode of Action

Based on the structure and activity of similar compounds, it is likely that it interacts with its target protein, leading to changes in the protein’s function .

Biochemical Pathways

Given its potential target, it may interfere with the synthesis of pantothenate, a key component of coenzyme a, which is essential for various metabolic processes .

Pharmacokinetics

In silico admet prediction has been performed for similar compounds .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that they may inhibit the growth of this bacterium .

Biochemical Analysis

Biochemical Properties

The compound N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide has been found to interact with various enzymes and proteins . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has shown to influence cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It also includes any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11FN4OS2/c20-12-7-5-11(6-8-12)14-9-24-15(10-26-19(24)22-14)17(25)23-18-21-13-3-1-2-4-16(13)27-18/h1-10H,(H,21,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIAZIYNPQPQNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11FN4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368320.png)

![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2368329.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2368331.png)

![1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2368332.png)

![Spiro[4.4]non-3-en-2-one](/img/structure/B2368333.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368336.png)

![4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368340.png)

![N-(1-cyano-1-methylethyl)-2-[(3-cyanophenyl)(propan-2-yl)amino]-N-methylacetamide](/img/structure/B2368343.png)